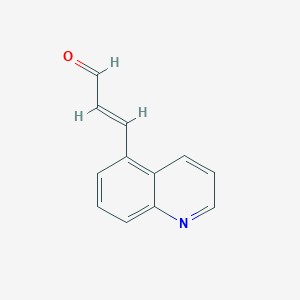
(E)-3-(Quinolin-5-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(Quinolin-5-yl)acrylaldehyde is an organic compound characterized by the presence of a quinoline ring attached to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(Quinolin-5-yl)acrylaldehyde typically involves the condensation of quinoline-5-carbaldehyde with an appropriate acrylating agent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as column chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(Quinolin-5-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinolin-5-ylacrylic acid.
Reduction: Quinolin-5-ylacryl alcohol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(E)-3-(Quinolin-5-yl)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(Quinolin-5-yl)acrylaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. The quinoline ring is known to interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects.
Comparison with Similar Compounds
- (Quinolin-5-yl)acetylene
- 1-(Quinolin-5-yl)ethanone
- 2-(Quinolin-5-yl)acetaldehyde
Comparison: (E)-3-(Quinolin-5-yl)acrylaldehyde is unique due to the presence of both the quinoline ring and the acrylaldehyde moiety, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(E)-3-quinolin-5-ylprop-2-enal |
InChI |
InChI=1S/C12H9NO/c14-9-3-5-10-4-1-7-12-11(10)6-2-8-13-12/h1-9H/b5-3+ |
InChI Key |
FMBYKLIYFAUAQD-HWKANZROSA-N |
Isomeric SMILES |
C1=CC(=C2C=CC=NC2=C1)/C=C/C=O |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















